molecular formula C8H11NO B3021540 3-Acetyl-2,4-dimethylpyrrole CAS No. 2386-25-6

3-Acetyl-2,4-dimethylpyrrole

Cat. No. B3021540
Key on ui cas rn: 2386-25-6
M. Wt: 137.18 g/mol
InChI Key: VGZCKCJMYREIKA-UHFFFAOYSA-N
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Patent
US07262202B2

Procedure details

KOH (818 mg, 14.6 mmol) was partially dissolved in DMSO (115 mL) and stirred for 5 min. 1-(2,4-dimethyl-1H-pyrrol-3-yl)-ethanone (1 g, 7.3 mmol) was added in small portions and the mixture was stirred for 45 min. Iodomethane (0.54 mL, 8.75 mmol) was added dropwise at such a rate as to maintain the internal temperature ≦30° C. The mixture was stirred for a further 45 min then poured into H2O (50 mL) and extracted with Et2O (3×60 mL). The combined organic extracts were washed (brine), dried (MgSO4), filtered, and evaporated in vacuo to afford 1-(1,2,4-trimethyl-1H-pyrrol-3-yl)-ethanone (1.06 g) as a pink solid. This was suspended in 1,1-bis-dimethylamino-3,3-dimethyl-butan-2-one (3.6 mL, 17.5 mmol) in a N2-flushed flask and heated at 70° C. for 36 h. The mixture was evaporated in vacuo and the residue triturated in EtOAc. The titled compound (973 mg) was obtained as a reddish solid. 1H-NMR (DMSO-d6) δ: 1.30 (s, 3H, CH3), 1.51 (s, 3H, CH3), 2.20 (br. s, 6H, CH3), 2.66 (s, 3H, CH3), 4.57 (d, 1H, J=12.5 Hz, CH), 5.53 (s, 1H, pyrrolyl-H), 6.72 (d, 1H, J=12.7 Hz, CH).
Name
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[NH:5][CH:6]=[C:7]([CH3:12])[C:8]=1[C:9](=[O:11])[CH3:10].I[CH3:14].O>CS(C)=O>[CH3:14][N:5]1[CH:6]=[C:7]([CH3:12])[C:8]([C:9](=[O:11])[CH3:10])=[C:4]1[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
818 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
115 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Step Three
Name
Quantity
0.54 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature ≦30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×60 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C(=C(C(=C1)C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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